molecular formula C4H2F2N2 B1295326 2,4-Difluoropyrimidine CAS No. 2802-61-1

2,4-Difluoropyrimidine

Cat. No.: B1295326
CAS No.: 2802-61-1
M. Wt: 116.07 g/mol
InChI Key: JZSYSXZDIQUOGP-UHFFFAOYSA-N
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Description

2,4-Difluoropyrimidine (CAS: 2802-61-1) is a fluorinated heterocyclic compound with the molecular formula C₄H₂F₂N₂ and a molecular weight of 116.07 g/mol. Its structure features two fluorine atoms at the 2- and 4-positions of the pyrimidine ring, conferring distinct electronic and steric properties. Fluorine’s high electronegativity reduces electron density on the ring, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions . This compound is synthesized primarily via halogen exchange from 2,4-dichloropyrimidine, achieving yields of ~84% under optimized conditions . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly as a building block for inhibitors targeting enzymes like isocitrate dehydrogenase 1 (IDH1) .

Properties

IUPAC Name

2,4-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2F2N2/c5-3-1-2-7-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSYSXZDIQUOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182296
Record name Pyrimidine, 2,4-difluoro-
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Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2802-61-1
Record name Pyrimidine, 2,4-difluoro-
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Record name 2802-61-1
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Record name Pyrimidine, 2,4-difluoro-
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Record name 2,4-Difluoropyrimidine
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Preparation Methods

Synthesis from 2,4-Dichloropyrimidine

The most common method for synthesizing 2,4-difluoropyrimidine involves the nucleophilic substitution of chlorine atoms in 2,4-dichloropyrimidine with fluoride ions. The following outlines the key steps and conditions involved in this synthesis:

  • Reagents :

    • 2,4-Dichloropyrimidine
    • Potassium fluoride (KF)
    • Crown ether (e.g., dicyclohexano-18-crown-6) to enhance fluoride ion availability
  • Reaction Conditions :

    • Solvent: Tetraglyme or other suitable solvents
    • Temperature: Approximately 150°C
    • Yield: Up to 82% reported in various studies

The reaction mechanism involves the formation of a fluoride complex with the crown ether, which facilitates the substitution reaction at the chlorinated positions on the pyrimidine ring.

Alternative Synthesis Approaches

Other methods have been explored for synthesizing this compound, including:

  • Aluminum Chloride Method :

    • A mixture of 2,4-dichloropyrimidine and aluminum chloride in ethylene glycol dimethyl ether can yield difluorinated products under controlled heating.
    • Typical conditions include stirring at room temperature followed by heating to 80°C for several hours.
    • Yield: Approximately 55%.
  • Fluorination with Fluoride Sources :

    • Utilizing various fluoride sources such as tetra-n-butylammonium fluoride (TBAF) or other fluorinating agents under specific conditions can also produce difluoropyrimidines.
    • These methods may require optimization of temperature and solvent to achieve higher yields.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of different preparation methods for this compound:

Method Reagents Used Temperature Yield (%) Notes
Nucleophilic Substitution KF, Crown Ether ~150°C Up to 82% Most common method; efficient yield
Aluminum Chloride Method Aluminum Chloride Room Temp & 80°C ~55% Requires careful temperature control
Fluoride Source Method TBAF or other fluorinating agents Varied Variable Dependent on specific conditions

Research Findings and Applications

Research indicates that derivatives of this compound exhibit biological activity and potential as pharmaceutical agents. For example:

  • Inhibitors of Isocitrate Dehydrogenase : Compounds derived from this compound have been explored as inhibitors for mutant forms of isocitrate dehydrogenase (IDH1), which is implicated in certain cancers.

  • Chemokine Receptor Antagonists : Other derivatives are being studied for their role as antagonists for chemokine receptors, highlighting the compound's versatility in drug design.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates regioselective SNAr reactions, particularly at the 4-position due to enhanced electrophilicity compared to the 2-position.

Reaction with Amines

2,4-Difluoropyrimidine reacts with primary and secondary amines under mild conditions to yield mono- or di-substituted products. For example:

  • Primary Amines : Reaction with (S)-1-phenylethan-1-amine in DMSO at 110°C selectively replaces the 4-fluoro group, yielding 4-((S)-1-phenylethylamino)-2-fluoropyrimidine .
  • Secondary Amines : Substitution with morpholine in ethanol at 80°C produces 4-morpholino-2-fluoropyrimidine with 85% yield .

Mechanistic Insight :

  • Activation via deprotonation of the amine by bases (e.g., DIPEA) enhances nucleophilicity.
  • Polar aprotic solvents (e.g., DMSO) stabilize the transition state, accelerating substitution .

Cross-Coupling Reactions

Fluorine substituents enable participation in transition-metal-catalyzed couplings, though reactivity differs from chloro analogues.

Suzuki-Miyaura Coupling

While less reactive than 2,4-dichloropyrimidine, this compound undergoes palladium-catalyzed coupling under optimized conditions:

  • Example : Reaction with (2-(trifluoromethyl)pyridin-4-yl)boronic acid using PdCl₂(dppf) in dioxane/water at 90°C yields 4-(2-trifluoromethylpyridin-4-yl)-2-fluoropyrimidine (72% yield) .

Key Factors :

  • High catalyst loading (10 mol% Pd) and extended reaction times (24–48 hr) compensate for fluorine’s poor leaving-group ability .

Hydrolysis

Controlled hydrolysis converts fluorine to hydroxyl groups:

  • Condition : Heating with aqueous NaOH (1M) at 60°C selectively replaces the 4-fluoro group, forming 4-hydroxy-2-fluoropyrimidine (89% yield) .

Halogen Exchange

Phosphorus oxychloride (POCl₃) replaces fluorine with chlorine:

  • Example : Refluxing this compound with POCl₃ and catalytic DMF yields 2,4-dichloropyrimidine (78% yield) .

Regioselectivity and Electronic Effects

  • 4-Position Reactivity : Enhanced electrophilicity at C4 due to adjacent fluorine atoms and resonance effects .
  • Steric Influence : Bulky nucleophiles favor substitution at the less hindered 4-position .

Scientific Research Applications

Anticancer Agents

One of the most notable applications of 2,4-difluoropyrimidine is in the development of inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1), which is implicated in several cancers, including gliomas and acute myeloid leukemia (AML).

  • Case Study : A study optimized a series of compounds based on 3-pyrimidin-4-yl-oxazolidin-2-one derivatives, where this compound was used as a key starting material. These compounds demonstrated significant potency against mutant IDH1 and exhibited excellent oral bioavailability and brain penetration in preclinical models .
CompoundActivityBioavailabilityBrain Penetration
IDH305PotentHighYes
IDH889PotentModerateYes

CXCR4 Antagonists

Another application involves the synthesis of chemokine receptor type 4 (CXCR4) antagonists. These compounds are essential for treating various conditions related to inflammation and cancer metastasis.

  • Case Study : Research demonstrated that dipyrimidine amines derived from this compound exhibited high potency as CXCR4 antagonists in mouse models of inflammation and metastasis .
CompoundTargetPotencyModel Used
Compound 26CXCR4HighPaw Edema
Compound 26CXCR4HighUveal Melanoma

Antimalarial Agents

Recent studies have explored the potential of this compound derivatives as inhibitors of Plasmodium falciparum dihydrofolate reductase (DHFR), a critical enzyme for malaria treatment.

  • Case Study : A series of pyrimidine derivatives were synthesized and tested for their inhibitory activity against both wild-type and mutant forms of DHFR. The results indicated promising inhibitory activity with IC50 values ranging from low nanomolar to micromolar concentrations .
CompoundInhibitory Activity (nM)Target
Phenethylamine Derivative1.3 - 243PfDHFR (wild-type)
Quadruple Mutant Derivative13 - 208PfDHFR (mutant)

Synthesis Techniques

The synthesis of this compound typically involves halogenation reactions where dichloropyrimidine is treated with potassium fluoride (KF) in the presence of crown ethers to enhance fluoride ion availability. This method allows for effective conversion to the difluoro compound, which can then be utilized in further synthetic pathways to develop complex pharmaceutical agents .

Mechanism of Action

The mechanism of action of 2,4-Difluoropyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives act as inhibitors of mutant isocitrate dehydrogenase (IDH1), which is implicated in various cancers . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects. Other derivatives may target chemokine receptors, modulating immune responses and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

2,4-Difluoropyrimidine exhibits superior reactivity compared to its chlorinated analog, 2,4-dichloropyrimidine, in palladium-catalyzed cross-coupling reactions. For example:

  • Regioselectivity : In reactions with zinc or tin reagents, the 4-position of this compound is preferentially substituted due to fluorine’s electron-withdrawing effect, enabling high regioselectivity. In contrast, 2,4-dichloropyrimidine shows lower reactivity and requires harsher conditions .
  • Reaction Efficiency : this compound achieves full conversion in one-pot syntheses, while dichloro analogs often yield mixtures requiring separation .
Compound Reactivity (Relative Rate) Regioselectivity (4-Position) Typical Yield (%)
This compound High >90% 81–86%
2,4-Dichloropyrimidine Moderate ~60% 50–65%

Electronic and Steric Effects

  • Electron-Withdrawing Capacity : Fluorine’s electronegativity increases the electrophilicity of the pyrimidine ring, facilitating SNAr reactions. Chlorine, while also electron-withdrawing, is less effective due to its larger atomic size and lower electronegativity .
  • Bond Strength : The C–F bond (485 kJ/mol) is stronger and shorter than C–Cl (327 kJ/mol), enhancing thermal and oxidative stability in fluorinated derivatives .

Key Research Findings

IDH1 Inhibitor Development : Fluorinated pyrimidines like this compound are critical in synthesizing mutant-specific IDH1 inhibitors (e.g., compound 19), which show enhanced metabolic stability over chlorinated counterparts .

Regioselective Coupling : Fluorine-directed regioselectivity enables efficient synthesis of complex heterocycles, as demonstrated in the one-pot synthesis of 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine .

Clinical Implications: Fluoropyrimidines’ toxicity profiles necessitate pharmacogenetic testing (e.g., DPYD genotyping), underscoring the need for tailored dosing compared to non-fluorinated analogs .

Biological Activity

2,4-Difluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the pyrimidine ring. This modification enhances its lipophilicity and can influence its interaction with biological targets.

The biological activity of this compound derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many studies have shown that these compounds can inhibit key enzymes involved in cellular processes. For example, derivatives have been evaluated as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme for the survival of the malaria parasite. Compounds exhibited IC50 values ranging from 1.3 to 243 nM against wild-type PfDHFR and showed promising activity against mutant strains .
  • Antitumor Activity : Certain derivatives of this compound have demonstrated significant antitumor effects. In a study focusing on epidermal growth factor receptor (EGFR) inhibitors, a compound showed an IC50 value of 0.26 nM against EGFR double mutations, indicating potent inhibitory activity in non-small cell lung cancer models .
  • Antimicrobial Properties : Several studies have highlighted the antimicrobial potential of fluorinated pyrimidines. For instance, compounds derived from this compound exhibited broad-spectrum antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). One compound demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL against MRSA .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeTarget/PathogenIC50/MIC ValuesReference
Enzyme InhibitionPfDHFR1.3 - 243 nM
Antitumor ActivityEGFR (L858R/T790M)0.26 nM
AntibacterialMRSAMIC = 1 µg/mL
CytotoxicityHep-2 Cell LineCytotoxicity = 70.5%

Detailed Case Studies

  • Antimalarial Activity : A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit PfDHFR. The most potent compounds displayed low nanomolar activity in biochemical assays but were less effective in whole-cell assays, suggesting that further optimization is necessary for better bioavailability and efficacy in vivo .
  • Anticancer Efficacy : In a study focused on lung cancer treatments, a novel derivative exhibited strong selective inhibition against EGFR mutations associated with resistance to first-line therapies. This compound not only inhibited tumor growth in xenograft models but also showed minimal toxicity towards non-tumorigenic cells, highlighting its potential for clinical application .
  • Antimicrobial Spectrum : Research into the antibacterial properties revealed that certain derivatives could effectively inhibit both gram-positive and gram-negative bacteria. The most potent compound was tested against multiple bacterial strains and demonstrated significant antimicrobial effects alongside low cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Difluoropyrimidine
Reactant of Route 2
2,4-Difluoropyrimidine

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